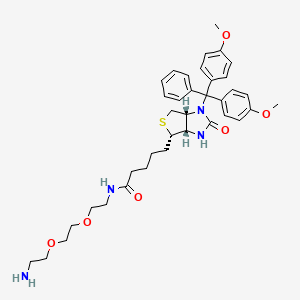

DMTR-biotin-PEG2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DMTR-biotin-PEG2-amine is a chemical compound used in bioconjugation reactions and biochemical research. It is a derivative of biotin, a small molecule with high affinity for streptavidin, allowing for specific and efficient detection or purification of biotinylated molecules . The compound contains a polyethylene glycol spacer consisting of two ethylene glycol units, providing flexibility and solubility to the molecule . The amine group can be used to attach the molecule to other biomolecules, such as proteins or peptides, enabling the creation of biotinylated biomolecules with specific properties or functions .

Preparation Methods

The preparation of DMTR-biotin-PEG2-amine involves the synthesis of biotin derivatives and the incorporation of a polyethylene glycol spacer. The synthetic route typically includes the following steps:

Synthesis of Biotin Derivative: The biotin derivative is synthesized by reacting biotin with a suitable reagent to introduce a reactive group, such as an amine or carboxyl group.

Incorporation of Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced by reacting the biotin derivative with a polyethylene glycol compound containing reactive groups, such as hydroxyl or amine groups. This reaction is typically carried out under mild conditions to avoid degradation of the biotin derivative.

Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions and purification techniques. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles, such as activated esters or halides.

Conjugation Reactions: The amine group can be conjugated to carboxyl groups on biomolecules, such as proteins or peptides, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This reaction forms stable amide bonds, resulting in biotinylated biomolecules.

Oxidation and Reduction Reactions: While not commonly reported, the compound may undergo oxidation or reduction reactions under specific conditions, depending on the functional groups present in the molecule.

Scientific Research Applications

Key Applications

-

Bioconjugation

- Description : DMTR-biotin-PEG2-amine is primarily used for bioconjugation, where it facilitates the attachment of biotin to various biomolecules such as proteins, peptides, and nucleic acids.

- Mechanism : The amine group reacts with carboxyl groups on target biomolecules through EDC-mediated amide bond formation, enabling stable conjugation.

- Advantages : The PEG spacer enhances solubility and reduces non-specific binding, which is essential for maintaining assay sensitivity.

-

Affinity Purification

- Description : This compound is utilized in affinity purification techniques to isolate specific biomolecules from complex mixtures.

- Mechanism : The strong binding affinity between biotin and streptavidin allows for efficient capture of biotinylated targets, facilitating their purification.

- Case Study : In a study involving the purification of antibodies, this compound was used to label antibodies, which were then isolated using streptavidin-coated beads, demonstrating high specificity and yield.

-

Detection Assays

- Description : this compound is employed in various detection assays, including enzyme-linked immunosorbent assays (ELISAs) and flow cytometry.

- Mechanism : Biotinylated targets can be detected using streptavidin-conjugated detection reagents, enhancing the sensitivity of the assays.

- Case Study : In flow cytometry applications, cells labeled with this compound were successfully detected at low concentrations, showcasing its effectiveness in cellular analysis.

-

Drug Delivery Systems

- Description : This compound can be utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

- Mechanism : By conjugating drugs to biotinylated carriers, targeted delivery can be achieved via avidin-streptavidin interactions.

- Case Study : Research demonstrated that drugs conjugated with this compound exhibited enhanced circulation time and targeted delivery to specific tissues in animal models.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Biotin-PEG3-Amine | Contains three ethylene glycol units | Greater flexibility due to longer PEG spacer |

| Biotin-PEG4-Amine | Contains four ethylene glycol units | Increased solubility and flexibility |

| This compound | Features a dimethyltriazole moiety | Enhanced stability under biochemical conditions |

| EZ-Link Amine-PEG2-Biotin | Water-soluble compound | Designed for ease of use in assays |

Mechanism of Action

The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.

Comparison with Similar Compounds

DMTR-biotin-PEG2-amine is unique due to its specific structure and properties. Similar compounds include:

Biotin-PEG2-maleimide: This compound contains a maleimide group instead of an amine group, allowing for conjugation to thiol groups on biomolecules.

Biotin-PEG3-amine: This compound contains a longer polyethylene glycol spacer with three ethylene glycol units, providing increased flexibility and solubility.

Biotin-PEG4-NHS: This compound contains an N-hydroxysuccinimide ester group, allowing for conjugation to amine groups on biomolecules.

This compound is unique in its combination of a biotin moiety, a polyethylene glycol spacer, and an amine group, providing specific properties and functions for bioconjugation reactions.

Properties

IUPAC Name |

5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPCNVAQEFFVHU-BVPJJHLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O6S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.